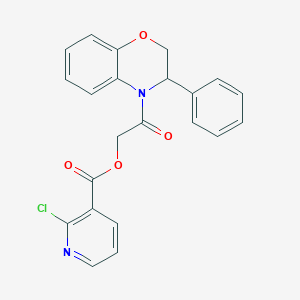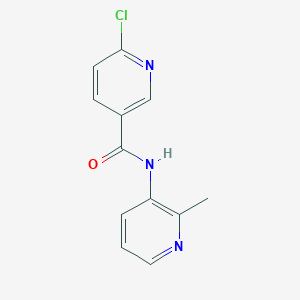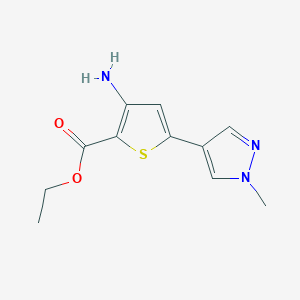![molecular formula C21H24N2O4 B2853008 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-55-6](/img/structure/B2853008.png)
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as EMDB-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which play a role in cancer and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a role in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to increase the levels of certain antioxidants, such as glutathione, which play a role in neuroprotection.
実験室実験の利点と制限
One of the advantages of using 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its potency and selectivity. This compound has been found to be more potent and selective than other compounds with similar structures. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several possible future directions for the research on 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. One direction is to further investigate its anti-inflammatory and analgesic effects, particularly in the context of chronic pain and inflammatory disorders. Another direction is to explore its potential as a chemotherapeutic agent, particularly in combination with other anticancer drugs. Furthermore, there is a need to investigate its neuroprotective effects in more detail, particularly in the context of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need to develop more efficient and effective methods for the synthesis and purification of this compound, which may increase its availability and facilitate its use in lab experiments.
合成法
The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the condensation of 4-ethoxybenzoyl chloride with 2-methoxyaniline in the presence of a base, followed by the addition of 2-oxopyrrolidine-1-ylmethylamine. The resulting compound is then purified through column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have anticancer activity, making it a potential chemotherapeutic agent. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-12-10-16(11-13-17)21(25)23(15-22-14-6-9-20(22)24)18-7-4-5-8-19(18)26-2/h4-5,7-8,10-13H,3,6,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHFCJMSROZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)



![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852940.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2852946.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol](/img/structure/B2852947.png)
![4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2852948.png)
